1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203164-07-1) is a synthetic diaryl urea derivative with the molecular formula C₁₈H₂₀ClN₃O₃S and a molecular weight of 393.89 g/mol. The compound features a 4-chlorobenzyl group on one urea nitrogen and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl group on the other.

Molecular Formula C18H20ClN3O3S
Molecular Weight 393.89
CAS No. 1203164-07-1
Cat. No. B2758417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
CAS1203164-07-1
Molecular FormulaC18H20ClN3O3S
Molecular Weight393.89
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20ClN3O3S/c1-13-3-8-16(22-9-2-10-26(22,24)25)11-17(13)21-18(23)20-12-14-4-6-15(19)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23)
InChIKeyGIZHGTIMPYKSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203164-07-1): Structural and Procurement Baseline


1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203164-07-1) is a synthetic diaryl urea derivative with the molecular formula C₁₈H₂₀ClN₃O₃S and a molecular weight of 393.89 g/mol. The compound features a 4-chlorobenzyl group on one urea nitrogen and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl group on the other . The 1,1-dioxidoisothiazolidine (γ-sultam) moiety is the distinguishing pharmacophoric element, conferring a conformationally constrained sulfonamide-like character that is absent in simpler urea analogs [1]. Typically supplied at ≥95% purity for research use, this compound is cataloged by multiple chemical vendors but has limited publicly disclosed bioactivity data in peer-reviewed primary literature .

Why In-Class Substitution Fails for 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203164-07-1)


Although numerous diaryl ureas share a common urea linker, simple substitution with analogs lacking the 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) substituent is pharmacologically and structurally unsound. The γ-sultam moiety is a cyclic sulfonamide that imposes distinct conformational constraints, hydrogen-bonding capacity, and electronic properties compared to open-chain sulfonamides, methylsulfonyl, or unsubstituted phenyl congeners [1]. A directly comparable compound, 1-(4-chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203198-26-8), shares the identical molecular formula (C₁₈H₂₀ClN₃O₃S) and 4-chlorobenzylurea substructure but replaces the γ-sultam with a methylsulfonyl-tetrahydroquinoline, resulting in a drastically different heterocyclic topology, ring size, and sulfonamide geometry [2]. Even among γ-sultam-containing diaryl ureas, varying the substitution position (e.g., shifting the sultam from the 5- to the 4-position of the central phenyl ring) alters molecular shape and potential target engagement, as documented for the positional isomer 1-(4-chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea . These structural distinctions preclude generic interchangeability without quantitative comparative data.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203164-07-1)


Structural Topology Divergence: γ-Sultam vs. Methylsulfonyl-Tetrahydroquinoline Core in Isomeric Urea Scaffolds

The target compound possesses a 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) substituent at the 5-position of the central 2-methylphenyl ring. Its closest isomeric comparator, 1-(4-chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203198-26-8), shares the identical molecular formula, molecular weight (393.9 g/mol), and 4-chlorobenzylurea terminus but replaces the five-membered γ-sultam with a six-membered methylsulfonyl-tetrahydroquinoline fused-ring system . This substitution alters the number of rotatable bonds, the spatial orientation of the sulfonamide oxygen atoms, and the overall molecular surface topology. The γ-sultam ring imposes a smaller, more polar sulfonamide footprint compared to the bulkier, more lipophilic tetrahydroquinoline, which may differentially affect target binding site complementarity [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Regioisomeric Differentiation: 5-Position vs. 4-Position γ-Sultam Substitution on the Central Phenyl Ring

The target compound carries the 1,1-dioxidoisothiazolidin-2-yl substituent at the 5-position of the 2-methylphenyl ring. A known regioisomer, 1-(4-chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, places the identical γ-sultam group at the 4-position of a des-methyl phenyl ring . This positional shift alters the relative orientation of the sulfonamide moiety with respect to the urea linkage and the 4-chlorobenzyl group. Additionally, the target compound contains a 2-methyl substituent on the central phenyl ring, which is absent in the 4-position regioisomer; this methyl group introduces steric bulk ortho to the urea NH, potentially influencing the conformational preference of the urea bond (cis/trans amide geometry) and the compound's LogP . The molecular formula differs (C₁₈H₂₀ClN₃O₃S for the target vs. C₁₇H₁₈ClN₃O₃S for the des-methyl regioisomer), yielding different molecular weights, hydrogen-bonding surfaces, and lipophilicity profiles.

Regioisomerism Medicinal Chemistry Positional SAR

Benzyl Substituent SAR: 4-Chlorobenzyl vs. 4-Methoxyphenyl and 3,4-Dichlorophenyl Analogs in the γ-Sultam Urea Series

Within the subset of compounds bearing the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl urea core, three closely related analogs vary only at the terminal aromatic substituent: 4-chlorobenzyl (target), 4-methoxyphenyl (CAS 1203419-22-0), and 3,4-dichlorophenyl (CAS 1203379-26-3) [1]. The 4-chlorobenzyl group of the target compound provides a benzylic CH₂ spacer between the urea nitrogen and the 4-chlorophenyl ring, introducing conformational flexibility not present in the directly N-linked 4-methoxyphenyl and 3,4-dichlorophenyl analogs. The chlorine substituent at the para position can engage in halogen bonding with target proteins, a capability not shared by the methoxy analog. Compared to the 3,4-dichlorophenyl variant, the monochloro substitution provides lower lipophilicity (estimated ΔclogP ≈ -0.6 to -0.8) and reduced molecular weight (ΔMW ≈ -34 Da), which may translate to differential solubility and membrane permeability .

Structure-Activity Relationship Halogen Bonding Bioisosterism

γ-Sultam Scaffold Class Evidence: CDK1/CDK2 Inhibitory Activity of Isothiazolidine 1,1-Dioxide Analogues

Isothiazolidine 1,1-dioxide (γ-sultam) analogues have been reported as potent inhibitors of cyclin-dependent kinases CDK1 and CDK2, with antiproliferative activity demonstrated against EJ, HCT116, SW620, and MDAMB468 cancer cell lines [1]. This class-level evidence establishes the γ-sultam moiety as a validated pharmacophore for kinase inhibition. While specific IC₅₀ values for the target compound (CAS 1203164-07-1) are not publicly available, the presence of the identical 1,1-dioxidoisothiazolidine scaffold suggests potential engagement with ATP-binding pockets of kinases [2]. By contrast, closely related analogs that replace the γ-sultam with an open-chain methylsulfone (e.g., 1-(4-chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea) lack the constrained cyclic sulfonamide geometry and may exhibit different kinase selectivity profiles.

Kinase Inhibition CDK1 CDK2 Antiproliferative

γ-Sultam Urea Scaffold Recognition in UT-A Transporter Inhibitor Patents

The γ-sultam (1,1-dioxidoisothiazolidine) moiety is explicitly claimed in patent families covering small-molecule UT-A-selective urea transport inhibitors intended as novel salt-sparing diuretics [1]. In vivo studies with a representative γ-sultambenzosulfonamide demonstrated 3–5-fold increased urine output and ~2-fold reduction in urine osmolality in rats at 20 mg/kg i.v., even under maximal antidiuresis conditions [2]. While the target compound (CAS 1203164-07-1) is not explicitly exemplified in the published patent examples, its architecture—a diaryl urea bearing a γ-sultam substituent—maps onto the Markush structures claimed in US Patent Application 20200016147 and related filings [1]. Compounds lacking the γ-sultam moiety (e.g., methylsulfonyl-tetrahydroquinoline analogs) fall outside the claimed structural scope for this mechanism.

Urea Transporter UT-A Inhibitor Diuretic γ-Sultam

Purity and Traceability: Vendor-Supplied 95%+ Specification vs. Uncharacterized In-House Synthetics

Commercially sourced 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is supplied with a purity specification of ≥95% (typically by HPLC or NMR), as listed by multiple chemical vendors . In contrast, close analogs such as 1-(4-chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (regioisomer) or custom-synthesized variants without batch analysis certificates may carry undefined impurity profiles. The presence of the sulfone moiety (oxidation state of sulfur) introduces the potential for incomplete oxidation during synthesis, generating sulfoxide contaminants that can confound biological assay interpretation. Procurement of certified batches ensures traceability and lot-to-lot reproducibility, which is critical for SAR studies where subtle structural variations can produce false activity cliffs .

Chemical Purity Quality Control Procurement Specification

Application Scenarios for 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203164-07-1)


Kinase Inhibitor Lead Discovery and Scaffold-Hopping SAR Campaigns

The γ-sultam scaffold is a validated kinase-inhibitory pharmacophore, with isothiazolidine 1,1-dioxide analogues demonstrating CDK1/CDK2 inhibition and antiproliferative activity across multiple cancer cell lines [1]. This compound can serve as a core scaffold for systematic SAR exploration of the 4-chlorobenzyl terminus and the central 2-methylphenyl ring, enabling scaffold-hopping comparisons against open-chain sulfonamide, tetrahydroquinoline (e.g., CAS 1203198-26-8), and other heterocyclic urea series to map kinase selectivity and potency determinants.

Urea Transporter (UT-A) Inhibitor Pharmacophore Validation

The compound's γ-sultam-containing diaryl urea architecture conforms to the Markush structural claims of UT-A-selective urea transport inhibitor patents [2]. As a tool compound, it is suitable for in vitro UT-A1 inhibition screening in MDCK cell-based fluorescence assays [3] to validate the contribution of the 4-chlorobenzyl substituent to urea transport inhibition potency, in comparison with the prototypical γ-sultambenzosulfonamide class that demonstrated diuretic efficacy in vivo [3].

Regioisomeric Selectivity Profiling in Target Engagement Studies

The availability of both 5-position (target) and 4-position sultam regioisomers enables matched molecular pair analysis to quantify the impact of sultam positioning on target binding. This compound can be used head-to-head with its 4-position isomer to probe whether the spatial relationship between the γ-sultam and the urea pharmacophore influences affinity for kinase ATP-binding sites or urea transporter channels.

Chemical Probe Qualification and Analytical Reference Standard Procurement

With a defined CAS number, ≥95% commercial purity specification, and established vendor supply chains , this compound meets the minimum criteria for use as an analytical reference standard in LC-MS/MS method development, in vitro ADME profiling, and chemical proteomics sample preparation. Its differentiated molecular weight (393.89 Da) and characteristic chlorine isotopic pattern facilitate unambiguous detection in complex biological matrices.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.